1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol is a key intermediate in the synthesis of carvedilol, a beta-adrenergic blocking agent used in treating cardiovascular diseases. [, , , , , , , ] It belongs to the class of aryloxypropanolamines, which are characterized by the presence of an aryloxypropyl chain linked to an amine group. []
References[1] https://www.semanticscholar.org/paper/0f0d9ee67a2b8b768c409a741957e3216599b3dc[2] https://www.semanticscholar.org/paper/149fe263e93e8a4c4de2818c86df95fca39207bc[3] https://www.semanticscholar.org/paper/3bf52e2ec7ee6164c0396010fa7dbe39a4086030 [] https://www.semanticscholar.org/paper/40e82db8b6c4414c4c46f9ca93b832edce0fe72c[5] https://www.semanticscholar.org/paper/dad8d836753a730c78c8984c87438b0c32fd8dda[6] https://www.semanticscholar.org/paper/18ce39030bd15a5d5f1f5aeba9613f1b54792d22[7] https://www.semanticscholar.org/paper/99b4187fe094504010d19b59cfddfc2cc0b4bc54[8] https://www.semanticscholar.org/paper/f4614773e766fc6e8c5239a76c99d82a47ac1521[9] https://www.semanticscholar.org/paper/289f47e2d6fafd2f102f4b048c6e4ae273331ced[10] https://www.semanticscholar.org/paper/dc9aa5db4047f7f2d8c4f2a3a64b793cb1b9ead6[11] https://www.semanticscholar.org/paper/8e545b35fd740db496a631ee5bac6c44962aa3d2[12] https://www.semanticscholar.org/paper/ee51c1857f40b2ef118ea4780e9fdb1422d45446[13] https://www.semanticscholar.org/paper/c4384ac19535f490345d4196efc37d4149232ac9[14] https://www.semanticscholar.org/paper/2b87ab65e202a4d7e667525cba01effdaf1c370c[15] https://www.semanticscholar.org/paper/54d2026790941999620f6e9f16731ccdc138a2cf[16] https://www.semanticscholar.org/paper/b770e60df3ef662b5783da9d711dcc04df8f66fe
Carvedilol was first synthesized in the 1980s and has since been extensively studied for its pharmacological properties. The International Nonproprietary Name (INN) for this compound is carvedilol. It falls within the broader classification of indole derivatives due to the presence of the carbazole moiety in its structure.
The synthesis of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol can be achieved through several methods, emphasizing eco-friendliness and efficiency.
The molecular structure of carvedilol is characterized by its complex arrangement involving a carbazole ring system linked to a propanolamine chain.
The crystal structure analysis reveals that carvedilol molecules exhibit strong hydrogen bonding interactions, contributing to their stability in solid-state forms .
Carvedilol engages in various chemical reactions that are pivotal for its pharmacological activity:
Reactions involving carvedilol typically require careful control of temperature and pH to optimize yield and minimize degradation.
Carvedilol operates through multiple mechanisms:
This multifaceted mechanism makes carvedilol particularly effective in managing cardiovascular diseases .
These properties are crucial for formulating effective pharmaceutical preparations .
Carvedilol is widely used in clinical settings for:
Ongoing research continues to explore additional therapeutic applications, including potential uses in metabolic syndrome and other cardiovascular conditions .
This amino alcohol derivative serves as a critical building block in medicinal chemistry, distinguished by its hybrid structure combining a carbazole heterocycle with a beta-amino alcohol pharmacophore. Its chemical architecture enables dual functionality: the carbazole system provides planar rigidity and electron-rich properties conducive to binding interactions, while the propanolamine side chain offers synthetic versatility for further derivatization. The compound’s significance stems from its strategic role in synthesizing cardiovascular pharmaceuticals, particularly carvedilol, positioning it as a molecule of substantial industrial and research relevance [1] [4].
The compound is systematically named as 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol following IUPAC conventions. This nomenclature specifies:
Its molecular formula is C₁₅H₁₆N₂O₂, corresponding to a molecular weight of 256.30 g/mol [1]. The carbazole moiety consists of a tricyclic system with two benzene rings fused to a central pyrrole ring. The ether linkage occurs specifically at the C4 position of carbazole, a site of high electron density that influences reactivity. Key physicochemical parameters include:
Table 1: Fundamental Molecular Properties of 1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol
Property | Value |
---|---|
CAS Registry Number | 72955-96-5 |
Molecular Formula | C₁₅H₁₆N₂O₂ |
Exact Mass | 256.121 g/mol |
XLogP | 2.72 |
Topological Polar Surface Area | 71.3 Ų |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
The 4-position substitution on carbazole distinguishes this compound from isomeric derivatives (e.g., 9-substituted carbazoles like 1-amino-3-(9H-carbazol-9-yl)propan-2-ol, CAS# 376620-73-4), which exhibit different electronic properties and biological activities [5] [9]. The molecular structure facilitates both hydrophilic interactions through its polar functional groups and hydrophobic interactions via its aromatic ring system.
The compound emerged as a strategic intermediate during late 20th-century cardiovascular drug development. Key historical milestones include:
Table 2: Evolution of Synthetic Methods for 1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol
Time Period | Key Method | Conditions | Yield | Advancement |
---|---|---|---|---|
1980s | Epoxide aminolysis | Anhydrous DMSO, NH₃, high pressure | ~60% | Initial route |
1990s | Catalytic ring-opening | ZnCl₂, ethylene glycol, 90°C | ~75% | Improved regiocontrol |
2000s | Aqueous-phase synthesis | i-PrOH/H₂O, NaOH, 80-85°C | 84% | Eco-friendly, cost-effective |
The compound’s significance grew alongside carvedilol’s clinical success, which was approved for hypertension (1995) and heart failure (1997). Its historical trajectory reflects broader trends in intermediate design: balancing molecular complexity, synthetic efficiency, and environmental considerations in pharmaceutical manufacturing [6] [8].
This amino alcohol serves as the penultimate precursor to carvedilol (CAS# 72956-09-3), a globally prescribed beta-blocker. Its synthetic utility stems from three key attributes:
Synthetic Pathway to Carvedilol:
1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol + ClCH₂C(O)C₆H₄OCH₃ → → Alkylated intermediate → → Catalytic reduction (ketone → alcohol) → Carvedilol
Industrial processes employ catalytic hydrogenation (e.g., Pd/C) for the ketone reduction step, with strict control of residual metal impurities to meet pharmacopeial standards [4] [6]. The intermediate’s purity directly impacts carvedilol quality, necessitating rigorous purification via crystallization (commonly from ethyl acetate/toluene mixtures) to achieve >99.5% purity by HPLC [2] [4]. Beyond carvedilol, derivatives of this scaffold show promise in developing kinase inhibitors and antimicrobial agents, leveraging the carbazole core’s DNA-intercalative properties [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1